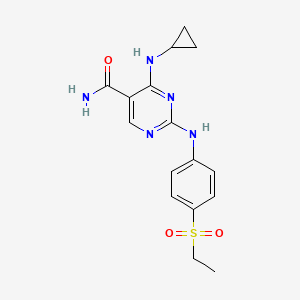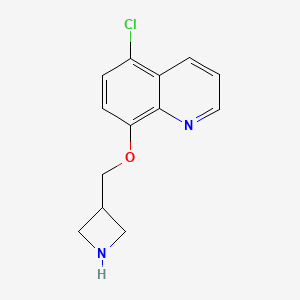
8-(Azetidin-3-ylmethoxy)-5-chloroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(Azetidin-3-ylmethoxy)-5-chloroquinoline is a quinoline derivative that has garnered attention in the field of medicinal chemistry due to its potential therapeutic effects. This compound is characterized by the presence of an azetidine ring attached to a quinoline core, which contributes to its unique chemical properties and biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Azetidin-3-ylmethoxy)-5-chloroquinoline typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Attachment to the Quinoline Core: The azetidine ring is then attached to the quinoline core through a nucleophilic substitution reaction, where the azetidine moiety reacts with a chloroquinoline derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to streamline the synthesis process .
化学反应分析
Types of Reactions
8-(Azetidin-3-ylmethoxy)-5-chloroquinoline undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chloroquinoline moiety, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted quinoline derivatives with different functional groups attached .
科学研究应用
8-(Azetidin-3-ylmethoxy)-5-chloroquinoline has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 8-(Azetidin-3-ylmethoxy)-5-chloroquinoline involves its interaction with specific molecular targets and pathways within cells. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in cellular processes.
Interacting with DNA: Binding to DNA and interfering with its replication and transcription.
Modulating Signaling Pathways: Affecting various signaling pathways that regulate cell growth, apoptosis, and immune responses.
相似化合物的比较
Similar Compounds
8-(Azetidin-3-ylmethoxy)quinoline dihydrochloride: A closely related compound with similar biological activities.
3-[(Azetidin-3-yl)methoxy]propanoic acid hydrochloride: Another azetidine derivative with distinct chemical properties.
Uniqueness
8-(Azetidin-3-ylmethoxy)-5-chloroquinoline stands out due to its unique combination of an azetidine ring and a chloroquinoline core, which imparts distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent and its versatility in various scientific research applications .
属性
分子式 |
C13H13ClN2O |
|---|---|
分子量 |
248.71 g/mol |
IUPAC 名称 |
8-(azetidin-3-ylmethoxy)-5-chloroquinoline |
InChI |
InChI=1S/C13H13ClN2O/c14-11-3-4-12(17-8-9-6-15-7-9)13-10(11)2-1-5-16-13/h1-5,9,15H,6-8H2 |
InChI 键 |
HMEISQYHHIQVLA-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1)COC2=C3C(=C(C=C2)Cl)C=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


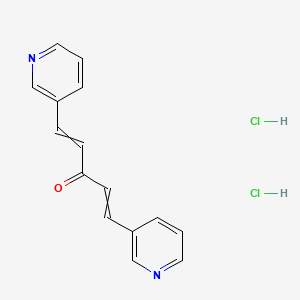
![Ethyl 1-[(4-cyano-4-pyridin-2-ylpiperidin-1-yl)methyl]-4-oxoquinolizine-3-carboxylate](/img/structure/B13885215.png)
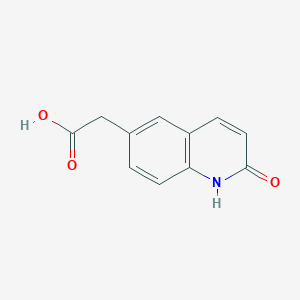
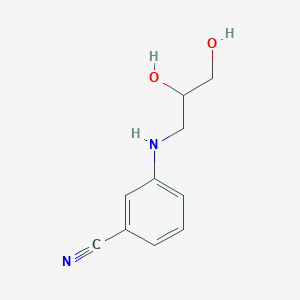
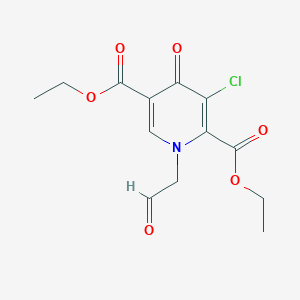
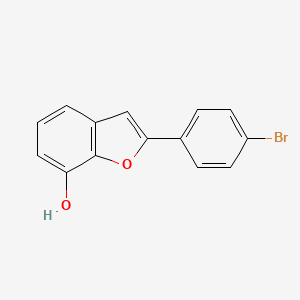

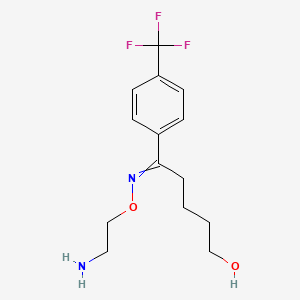
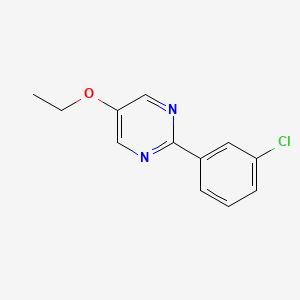
![Ethyl 1-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylate](/img/structure/B13885272.png)
![1-[(3-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B13885282.png)
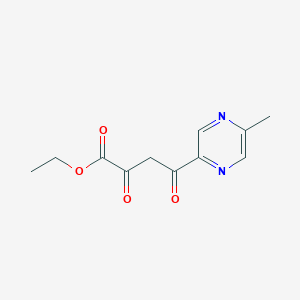
![5-[(Dimethylamino)methyl]-1-benzothiophene-2-sulfonamide](/img/structure/B13885309.png)
